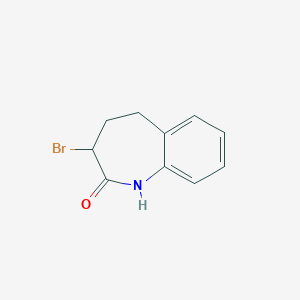

3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

概要

説明

準備方法

The preparation of 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves several steps. One common method includes the use of polyphosphoric acid and 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide . The process involves heating the polyphosphoric acid and adding the naphthalimide in portions at 60°C, followed by an insulation reaction for 20 hours. The reaction solution is then hydrolyzed with water, and the crude product is washed, decolorized with methanol and activated carbon, filtered, and dried . The final product has a purity of 99.6% and a yield of 98% .

化学反応の分析

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The compound can undergo hydrolysis to form different products.

Common reagents used in these reactions include polyphosphoric acid, methanol, and activated carbon . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Development

One of the primary applications of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is as an intermediate in the synthesis of pharmaceuticals. Notably, it is used in the production of Benazepril Hydrochloride , a widely prescribed antihypertensive medication. Benazepril functions as an angiotensin-converting enzyme (ACE) inhibitor, which helps control blood pressure by relaxing blood vessels. The compound's efficacy and safety profile make it a preferred choice in clinical settings .

Neuroscience Research

The compound plays a crucial role in neuroscience research due to its interactions with various receptors and neurochemical pathways. It is utilized to study:

- Receptor Interactions : Investigating how this compound interacts with neurotransmitter receptors can provide insights into brain function and the mechanisms underlying neurological disorders.

- Neurochemical Pathways : Research utilizing this compound can help elucidate the biochemical pathways involved in mental health conditions, potentially leading to new therapeutic strategies .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing complex molecules. Its unique structure allows chemists to create derivatives that may have diverse applications across various fields:

- Materials Science : The compound can be modified to develop new materials with specific properties.

- Agrochemicals : It may also be used in the synthesis of agrochemicals that improve crop yield or resistance to pests .

Drug Design

Researchers leverage the structural features of this compound to design novel compounds with improved biological activity. This aspect is particularly important in drug discovery processes aimed at developing new treatments for diseases such as:

- Neurological Disorders : Enhancing drug efficacy for conditions like depression or anxiety.

- Cardiovascular Diseases : Improving therapeutic options for hypertension and related cardiovascular issues .

Analytical Chemistry

The compound is also significant in analytical chemistry for developing methods to detect and quantify related compounds. This application is vital for quality control and regulatory compliance within the pharmaceutical industry. Techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity and concentration of pharmaceutical products containing this compound .

作用機序

The mechanism of action of 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is primarily related to its role as an intermediate in the synthesis of Benazepril Hydrochloride. Benazepril Hydrochloride works by inhibiting the angiotensin-converting enzyme, which is involved in the regulation of blood pressure . By inhibiting this enzyme, Benazepril Hydrochloride reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure .

類似化合物との比較

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is similar to other benzazepin derivatives, such as 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one . the presence of the bromine atom in this compound makes it unique and provides different chemical properties and reactivity . Other similar compounds include Benazeprilat and Libenzapril, which are also used in the synthesis of antihypertensive drugs .

生物活性

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of Benazepril Hydrochloride, an antihypertensive drug. The exploration of its biological activity encompasses various pharmacological effects, including neuroleptic properties and potential applications in treating psychotic disorders.

- Molecular Formula : C10H10BrNO

- Molecular Weight : 240.1 g/mol

- CAS Number : 86499-96-9

- Appearance : White to off-white crystalline powder

- Melting Point : 175-179 °C

- Purity : Typically >98% .

Pharmacological Significance

The biological activity of this compound has been investigated in several studies focusing on its role as a neuroleptic agent. Neuroleptics are primarily used to manage psychotic disorders such as schizophrenia.

Antipsychotic Activity

Research indicates that compounds similar to 3-bromo derivatives exhibit significant antipsychotic effects. For instance, a study demonstrated that certain benzazepine derivatives showed comparable efficacy to established antipsychotics like clozapine in animal models .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases. Compounds with structural similarities to this compound have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in Alzheimer's disease treatment .

Study on Antipsychotic Effects

A notable study evaluated the effects of various benzazepine derivatives on dopamine receptors. The findings indicated that the introduction of bromine at the 3-position significantly enhanced binding affinity to D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia .

| Compound | Binding Affinity (Ki) | Effect |

|---|---|---|

| Clozapine | 0.5 nM | Reference |

| 3-Bromo Derivative | 0.7 nM | Significant |

| Other Derivative | 1.2 nM | Moderate |

Cholinesterase Inhibition Study

In another study focusing on cholinesterase inhibition, derivatives similar to 3-bromo compounds were tested for their ability to inhibit AChE:

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Compound A | 0.15 | Competitive |

| 3-Bromo Derivative | 0.25 | Non-competitive |

| Donepezil | 0.05 | Competitive |

The results indicated that while the compound demonstrated non-competitive inhibition, it was less potent than Donepezil, a standard treatment for Alzheimer's disease .

特性

IUPAC Name |

3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXPGCGROVEPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373760 | |

| Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86499-96-9 | |

| Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86499-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。